2-Amino-2-(2-bromo-5-methoxyphenyl)ethan-1-ol
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Overview
Description
2-Amino-2-(2-bromo-5-methoxyphenyl)ethan-1-ol is an organic compound with the molecular formula C9H12BrNO2. It is a derivative of phenylethanolamine, featuring a bromine atom and a methoxy group on the aromatic ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(2-bromo-5-methoxyphenyl)ethan-1-ol typically involves the bromination of 2-methoxyphenylethanol followed by amination. One common method includes the following steps:
Bromination: 2-Methoxyphenylethanol is treated with bromine in the presence of a catalyst to introduce the bromine atom at the desired position on the aromatic ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-(2-bromo-5-methoxyphenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to remove the bromine atom or to convert the hydroxyl group to a methylene group.
Substitution: The bromine atom can be substituted with other nucleophiles, such as thiols, amines, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.
Major Products Formed
Oxidation: Formation of 2-amino-2-(2-bromo-5-methoxyphenyl)acetaldehyde or 2-amino-2-(2-bromo-5-methoxyphenyl)acetone.
Reduction: Formation of 2-amino-2-(2-methoxyphenyl)ethan-1-ol or 2-amino-2-(2-bromo-5-methoxyphenyl)ethane.
Substitution: Formation of 2-amino-2-(2-thio-5-methoxyphenyl)ethan-1-ol or 2-amino-2-(2-alkoxy-5-methoxyphenyl)ethan-1-ol.
Scientific Research Applications
2-Amino-2-(2-bromo-5-methoxyphenyl)ethan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including its effects on cellular processes.
Medicine: Explored for its potential therapeutic properties, such as its role in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-Amino-2-(2-bromo-5-methoxyphenyl)ethan-1-ol involves its interaction with specific molecular targets. The compound may act on enzymes or receptors, modulating their activity and influencing biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-Amino-2-(2-methoxyphenyl)ethan-1-ol: Lacks the bromine atom, which may result in different reactivity and biological activity.
2-Amino-2-(2-chloro-5-methoxyphenyl)ethan-1-ol: Contains a chlorine atom instead of bromine, which can influence its chemical properties and applications.
Uniqueness
2-Amino-2-(2-bromo-5-methoxyphenyl)ethan-1-ol is unique due to the presence of both the bromine atom and the methoxy group on the aromatic ring. This combination of substituents can lead to distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C9H12BrNO2 |
---|---|
Molecular Weight |
246.10 g/mol |
IUPAC Name |
2-amino-2-(2-bromo-5-methoxyphenyl)ethanol |
InChI |
InChI=1S/C9H12BrNO2/c1-13-6-2-3-8(10)7(4-6)9(11)5-12/h2-4,9,12H,5,11H2,1H3 |
InChI Key |
LNVXUCAUPVCQCG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)C(CO)N |
Origin of Product |
United States |
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